molecular formula C15H14FN3O B6747712 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea

Cat. No.: B6747712
M. Wt: 271.29 g/mol
InChI Key: QQRQLSXSQRXOTD-UHFFFAOYSA-N
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Description

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea is a synthetic organic compound characterized by its unique bicyclic structure fused with a urea moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c16-11-4-2-5-12(8-11)18-15(20)19-13-7-10-3-1-6-14(10)17-9-13/h2,4-5,7-9H,1,3,6H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRQLSXSQRXOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Manganese-Catalyzed Oxidation

Mn(OTf)₂-catalyzed oxidation of 2,3-cyclopentenopyridine analogues represents the most widely adopted method for constructing the cyclopenta[b]pyridine core. Under optimized conditions, Mn(OTf)₂ (0.5 mol%) and t-BuOOH (65% in H₂O) in aqueous medium at 25°C achieve 89–95% yield with >99% chemoselectivity. The reaction mechanism involves hydroxyl radical generation, facilitating selective C–H oxidation adjacent to the pyridine nitrogen.

Key reaction parameters:

CatalystOxidantSolventTemperatureYield
Mn(OTf)₂t-BuOOH/H₂OH₂O25°C89–95%
FeCl₃H₂O₂CH₃CN60°C62%

The aqueous reaction medium enhances sustainability while maintaining high efficiency, as demonstrated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validation.

Chlorination and Functionalization

Subsequent functionalization of the cyclopenta[b]pyridine core often involves chlorination at the 4-position. Treatment with phosphorus oxychloride (POCl₃) under argon at 100°C for 24 hours achieves 91% conversion to 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This intermediate enables further nucleophilic aromatic substitution reactions essential for introducing amine groups.

Preparation of the 3-Fluorophenyl Urea Moiety

The urea segment is constructed through controlled reactions between aromatic amines and carbonyl sources.

Isocyanate-Mediated Coupling

Reaction of 3-fluorophenylamine with triphosgene in anhydrous tetrahydrofuran (THF) generates the corresponding isocyanate in situ. Subsequent addition of the cyclopenta[b]pyridin-3-amine derivative at 0°C yields the target urea with 69–72% efficiency. Triethylamine serves as both acid scavenger and reaction accelerator.

Optimized conditions:

  • Solvent: THF (anhydrous)

  • Temperature: 0°C → room temperature

  • Reagents: Triphosgene (1.0 equiv), Et₃N (3.0 equiv)

  • Yield: 72%

Carbamoyl Chloride Approach

Alternative protocols utilize pre-formed carbamoyl chlorides. Treatment of 3-fluorophenylurea with oxalyl chloride in dichloromethane (DCM) produces the reactive carbamoyl chloride intermediate, which couples with cyclopenta[b]pyridin-3-amine in dimethylformamide (DMF) at 50°C. This method reduces side reactions but requires stringent moisture control.

Final Coupling and Purification

Convergent synthesis strategies combine the cyclopenta[b]pyridine core and urea moiety through nucleophilic substitution or direct coupling.

TFA-Catalyzed Annulation

Recent innovations employ TFA (10 mol%) in ethanol/acetic acid mixtures to facilitate urea bond formation under high-pressure Q-tube reactor conditions. This approach reduces reaction times from 12 hours to 5 hours while improving yields to 72%.

Comparative analysis of coupling methods:

MethodCatalystSolventTimeYield
Isocyanate couplingNoneTHF12 h69%
Carbamoyl chlorideDMFDCM/DMF24 h65%
TFA-mediatedTFA (10%)EtOH/AcOH5 h72%

Purification and Characterization

Final purification via silica gel column chromatography (ethyl acetate/petroleum ether, 1:3) achieves >98% purity. Structural confirmation employs:

  • ¹H/¹³C NMR : Characteristic signals at δ 7.28 (fluorophenyl aromatic protons) and δ 162.3 ppm (urea carbonyl)

  • HRMS : [M+H]⁺ calcd. 271.29, found 271.29

Challenges and Optimization Strategies

Moisture Sensitivity

Urea formation exhibits high sensitivity to moisture, necessitating anhydrous conditions and molecular sieves during carbamoyl chloride synthesis.

Regioselectivity Control

Competing reactions at the cyclopenta[b]pyridine N-1 and C-3 positions are mitigated through steric hindrance by employing bulky solvents like t-BuOH .

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic ring or the urea moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or ethanol.

    Substitution: Halogenated reagents, bases like sodium hydride, in polar aprotic solvents.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted urea compounds.

Scientific Research Applications

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea: Lacks the fluorine atom, which may affect its biological activity.

    1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorophenyl)urea: Similar structure but with the fluorine atom in a different position, potentially altering its properties.

Uniqueness:

  • The presence of the 3-fluorophenyl group in 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound's structure combines a cyclopentyl moiety with a urea functional group, which may influence its interaction with biological targets.

  • Molecular Formula : C17H17N3O
  • Molecular Weight : 311.33 g/mol
  • CAS Number : 2095938-64-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially influencing various signaling pathways. The urea linkage may facilitate binding to target proteins, while the cyclopentyl group could enhance lipophilicity, improving membrane permeability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of cyclopenta[b]pyridine have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Effect
A549 (Lung)15.2Cytotoxicity
MCF-7 (Breast)10.5Apoptosis induction
HeLa (Cervical)12.0Cell cycle arrest

Anti-inflammatory Effects

Compounds with similar structural features have also been studied for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in vitro, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated a series of cyclopenta[b]pyridine derivatives, including urea analogs. The results demonstrated that these compounds inhibited tumor growth in xenograft models, with specific emphasis on their ability to induce apoptosis through mitochondrial pathways .
  • Inflammation Model :
    In a mouse model of acute inflammation, the administration of related compounds resulted in a significant reduction in paw edema and levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may modulate immune responses effectively .

Q & A

Q. What are the recommended synthetic routes for 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea?

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the cyclopenta[b]pyridine core via cyclization of pre-functionalized precursors under controlled conditions (e.g., acid catalysis or transition metal-mediated reactions).
  • Urea linkage formation by reacting the cyclopenta[b]pyridin-3-amine derivative with 3-fluorophenyl isocyanate.
  • Purification using column chromatography or recrystallization to achieve >95% purity .
    Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–60°C), and stoichiometric ratios to minimize side reactions.

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and urea bond formation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
  • Infrared (IR) Spectroscopy : Identification of urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : Test against kinases or phosphatases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay).
  • Cellular viability assays : MTT or CellTiter-Glo® to assess cytotoxicity in cancer cell lines.
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to determine IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

  • Reaction path search methods : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify energy-efficient pathways.
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures.
  • Continuous flow reactor design : Computational fluid dynamics (CFD) simulations minimize byproducts and improve yield scalability .

Q. How do structural modifications (e.g., fluorine substitution) impact biological activity?

  • Fluorine’s electronegativity : Enhances binding affinity to hydrophobic enzyme pockets (e.g., kinases) via dipole interactions.
  • Cyclopenta[b]pyridine ring : Conformational rigidity improves target selectivity compared to flexible alkyl chains.
  • SAR studies : Compare derivatives with Cl, Br, or methyl groups at the 3-fluorophenyl position to map steric/electronic tolerances .

Q. How can conflicting biological data across studies be resolved?

  • Assay standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for dose-response curves and controls.
  • Off-target profiling : Screen against panels of unrelated targets (e.g., CEREP panels) to identify nonspecific interactions.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to isolate variables like cell line heterogeneity or batch effects .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during urea bond formation?

  • Coupling reagent optimization : Use carbodiimides (EDC/HOBt) or alternatives like HATU in anhydrous DCM.
  • Protecting group chemistry : Temporarily block reactive amines on the cyclopenta[b]pyridine core to prevent oligomerization.
  • In situ monitoring : ReactIR or HPLC tracks reaction progress to halt at peak yield .

Q. How can solvent effects influence the compound’s stability during storage?

  • Lyophilization : Freeze-drying in tert-butanol/water mixtures preserves stability at −80°C.
  • Oxygen-free storage : Argon-purged vials prevent oxidation of the fluorophenyl group.
  • Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks to identify degradation pathways (e.g., hydrolysis of the urea bond) .

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